molecular formula C8H8BrNO2 B1523706 5-Amino-2-bromo-4-methylbenzoic acid CAS No. 745048-63-9

5-Amino-2-bromo-4-methylbenzoic acid

Cat. No. B1523706
M. Wt: 230.06 g/mol
InChI Key: WXEDVFCZCKWBCL-UHFFFAOYSA-N
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Patent
US07838498B2

Procedure details

To a cooled solution (5° C.) of 5-amino-2-bromo-4-methylbenzoic acid (100.0 g, 0.434 mmol) in anhydrous methanol (1.6 L) was added dropwise thionyl chloride (112.4 g). The reaction mixture was refluxed and monitored by TLC. After refluxing for 6 h, the reaction was complete. The reaction solution was concentrated under reduced pressure. The residue was diluted with ice water (1.2 L) and neutralized with 5% NaHCO3 to pH 7.5. The aqueous layer was extracted with EtOAc (3×600 mL), and the combined organic layers were washed with brine (2×500 mL), and dried over anhydrous Na2SO4. Concentration under reduced pressure provided the title compound as a pale solid. Yield: 99%. 1H-NMR (DMSO-d6, 300 MHz): δ 7.25 (s, 1H), 7.14 (s, 1H), 3.30 (s, 3H), 2.15 (s, 3H); MS ESI (m/z) 244 [M+1]+, calc. 243.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
112.4 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Br:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:17]O>>[NH2:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([Br:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)O)C1)Br)C
Name
Quantity
112.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.6 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ice water (1.2 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×600 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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